Dexanabinol

Description

Propriétés

IUPAC Name |

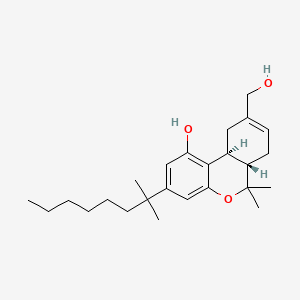

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJFGMEZBFMNV-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150235 |

Source

|

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112924-45-5 |

Source

|

| Record name | Dexanabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexanabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexanabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112924-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXANABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Stereospecific Preparation of Dexanabinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexanabinol, also known as HU-211, is a synthetic cannabinoid that has garnered significant interest for its neuroprotective properties. Unlike its psychoactive enantiomer HU-210, this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, making it a promising candidate for the treatment of various neurological disorders, including traumatic brain injury and stroke.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on stereospecific preparation methods to achieve high enantiomeric purity. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to aid researchers in the replication and optimization of these synthetic routes.

Introduction

This compound, chemically described as (+)-(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrodibenzo[b,d]pyran-1-ol, is the "unnatural" enantiomer of the potent cannabinoid agonist HU-210.[3] Its unique pharmacological profile, devoid of significant affinity for cannabinoid receptors CB1 and CB2, stems from its action as an NMDA receptor antagonist.[1][2] This mechanism contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[2] Furthermore, this compound exhibits anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. The stereospecific synthesis of this compound is crucial to ensure the final product is free from its psychoactive enantiomer, thus demanding precise control over the stereochemistry throughout the synthetic sequence.

General Synthesis Strategy

The core synthetic strategy for this compound and other classical cannabinoids involves the acid-catalyzed condensation of a terpene-derived alcohol with a substituted resorcinol.[5] For the stereospecific synthesis of this compound, the chirality is introduced through the use of an enantiomerically pure terpene starting material, typically (+)-α-pinene or its derivatives.[5]

A common synthetic route involves the following key transformations:

-

Oxidation of (+)-α-pinene to an appropriate intermediate, such as (+)-verbenone.

-

Further functionalization to introduce a hydroxyl group at the desired position, yielding a key terpene alcohol intermediate.

-

Condensation of the terpene alcohol with a resorcinol derivative, 5-(1,1-dimethylheptyl)resorcinol (a derivative of olivetol).

-

Purification of the final product, often involving crystallization to enhance enantiomeric purity.[5]

Stereospecific Preparation of Key Intermediates

Synthesis of (+)-Verbenone from (+)-α-Pinene

The oxidation of (+)-α-pinene is a critical first step. Various methods have been reported, often employing lead tetraacetate followed by oxidation with sodium dichromate or using other oxidizing agents like tert-butyl hydroperoxide with a suitable catalyst.

Experimental Protocol: Oxidation of (+)-α-Pinene to (+)-Verbenone

-

Materials: (+)-α-Pinene (98% ee), lead tetraacetate, benzene (anhydrous), sodium dichromate dihydrate, sulfuric acid, diethyl ether.

-

Procedure:

-

To a solution of (+)-α-pinene (1.0 eq) in dry benzene, add lead tetraacetate (0.96 eq) portion-wise while maintaining the temperature at 65°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Cool the mixture, filter to remove lead salts, and wash the filtrate with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude mixture of alcohols.

-

Dissolve the crude alcohol mixture in diethyl ether and cool to 0°C.

-

Slowly add a solution of sodium dichromate dihydrate (0.5 eq) in water and concentrated sulfuric acid.

-

Stir the mixture at 0°C for 1 hour and then at room temperature overnight.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (+)-verbenone.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Synthesis of 5-(1,1-dimethylheptyl)resorcinol

This resorcinol derivative is a key coupling partner in the synthesis. Its preparation involves the alkylation of a protected resorcinol.

Experimental Protocol: Synthesis of 5-(1,1-dimethylheptyl)resorcinol

-

Materials: 2,6-dimethoxyphenol, 1,1-dimethyl-1-heptanol, methanesulfonic acid, boron tribromide, dichloromethane.

-

Procedure:

-

React 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol in the presence of methanesulfonic acid to yield 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.

-

The subsequent steps involve conversion to a phosphate ester, reduction, and finally demethylation.

-

A more direct approach involves the Friedel-Crafts alkylation of 3,5-dimethoxytoluene with 2-methyl-2-octene followed by demethylation.

-

For demethylation, dissolve the dimethoxy intermediate in dichloromethane and cool to -78°C.

-

Add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with methanol and water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or crystallization to obtain 5-(1,1-dimethylheptyl)resorcinol.

-

Condensation and Final Synthesis of this compound

The key bond-forming step is the Lewis acid-catalyzed condensation of a chiral terpene alcohol with the resorcinol derivative. A common intermediate derived from (+)-verbenone is a protected (+)-4-hydroxymyrtenol derivative.

Experimental Protocol: Synthesis of this compound

-

Materials: Protected (+)-4-hydroxymyrtenol derivative (e.g., pivalate ester), 5-(1,1-dimethylheptyl)resorcinol, boron trifluoride etherate (BF₃·OEt₂), dichloromethane (anhydrous).

-

Procedure:

-

In a dry, inert atmosphere, dissolve the protected (+)-4-hydroxymyrtenol derivative (1.0 eq) and 5-(1,1-dimethylheptyl)resorcinol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add boron trifluoride etherate (catalytic amount, e.g., 0.1 eq).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude protected this compound.

-

Deprotect the hydroxyl groups (e.g., by hydrolysis if using an ester protecting group) to yield crude this compound.

-

Purification and Enantiomeric Purity Analysis

Purification of the final product is critical to achieve the high enantiomeric excess required for pharmaceutical applications. Crystallization is a highly effective method for this purpose.

Experimental Protocol: Purification of this compound by Crystallization

-

Materials: Crude this compound, suitable solvent (e.g., acetonitrile, heptane).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum. The selection of the crystallization solvent is crucial and can significantly impact the final enantiomeric purity.[6]

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

-

Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly employed for normal-phase chromatography. For basic compounds, a small amount of an amine additive like diethylamine may be added, while for acidic compounds, an acid like trifluoroacetic acid can be used.[4]

-

Detection: UV detection at an appropriate wavelength.

-

Procedure: A solution of the purified this compound is injected onto the chiral HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. High enantiomeric purities, exceeding 99.9%, have been reported for this compound.[6]

Quantitative Data

The following tables summarize typical yields and enantiomeric excess values reported for the key steps in the synthesis of this compound. It is important to note that these values can vary depending on the specific reaction conditions and purification methods employed.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reported Enantiomeric Excess (%) | Reference |

| Oxidation | (+)-α-Pinene | (+)-Verbenone | 50-70 | >98 | Organic Syntheses |

| Reduction & Functionalization | (+)-Verbenone | Protected (+)-4-hydroxymyrtenol | 60-80 | >98 | - |

| Condensation & Deprotection | Protected terpene alcohol & Resorcinol derivative | Crude this compound | 40-60 | - | - |

| Crystallization | Crude this compound | Pure this compound | >80 (of final step) | >99.9 | [6] |

| Purification Method | Starting Purity (ee %) | Final Purity (ee %) | Recovery (%) |

| Single Crystallization (Acetonitrile) | ~98 | >99.5 | ~85 |

| Recrystallization | >99.5 | >99.9 | ~90 |

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's neuroprotective and anti-inflammatory effects are mediated through its interaction with key signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2004050011A2 - High enantiomeric purity this compound for pharmaceutical copositions - Google Patents [patents.google.com]

Dexanabinol's Antagonism of the NMDA Receptor: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexanabinol (also known as HU-211) is a synthetic cannabinoid derivative that has garnered significant interest for its neuroprotective properties. Unlike its psychoactive counterparts, this compound does not exhibit significant affinity for the cannabinoid receptors CB1 and CB2. Instead, its primary mechanism of action lies in its function as a non-competitive or uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of this compound's interaction with the NMDA receptor, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's activity as an NMDA receptor antagonist.

| Parameter | Value | Species/Tissue | Assay | Reference |

| IC50 | 11 µM | Rat forebrain membranes | [3H]MK-801 Radioligand Binding Assay | [1] |

This table will be expanded as more specific quantitative data from primary literature is acquired.

Core Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a weak, non-competitive or uncompetitive antagonist at the NMDA receptor[2]. This mode of antagonism means that this compound does not directly compete with the binding of the primary agonists, glutamate and glycine. Instead, it is proposed to bind to a site within the ion channel pore of the receptor, accessible only when the channel is in an open state, thereby physically blocking the influx of ions such as Ca2+.

This blockade of excessive calcium influx is the cornerstone of this compound's neuroprotective effects. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, leads to a pathological increase in intracellular calcium concentrations, triggering a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death. By attenuating this excessive calcium influx, this compound helps to mitigate the downstream consequences of excitotoxic insults.

Signaling Pathways

This compound's antagonism of the NMDA receptor has significant downstream effects on intracellular signaling cascades, most notably the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

As depicted in Figure 1, the binding of glutamate to the NMDA receptor leads to channel opening and subsequent calcium influx. This rise in intracellular calcium activates calmodulin and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α). This compound intervenes in this pathway by blocking the initial calcium influx through the NMDA receptor ion channel, thereby preventing the activation of NF-κB and the subsequent production of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the NMDA receptor.

[3H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50 or Ki) of a compound for the MK-801 binding site within the NMDA receptor ion channel.

Materials:

-

Rat forebrain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]MK-801 (radioligand)

-

This compound (test compound)

-

Non-labeled MK-801 or PCP (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of membrane preparation

-

50 µL of [3H]MK-801 (final concentration typically 1-5 nM)

-

50 µL of varying concentrations of this compound (e.g., 10-9 to 10-4 M) or assay buffer (for total binding).

-

For non-specific binding, add 50 µL of a high concentration of non-labeled MK-801 or PCP (e.g., 10 µM).

-

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]MK-801 binding) by fitting the data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on NMDA receptor-mediated ion currents in individual neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

-

External (extracellular) solution: e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 µM glycine, pH 7.3.

-

Internal (intracellular) solution: e.g., 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.

-

NMDA (agonist)

-

This compound (test compound)

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Cell Preparation:

-

Plate cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 ms) to evoke an inward NMDA receptor-mediated current.

-

After establishing a stable baseline response, co-apply NMDA with varying concentrations of this compound.

-

Record the resulting currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

To assess use-dependency, a characteristic of uncompetitive antagonists, apply a train of NMDA pulses and observe if the inhibitory effect of this compound increases with successive activations of the receptor.

-

Conclusion

This compound's primary mechanism of action as a non-competitive or uncompetitive NMDA receptor antagonist provides a strong rationale for its neuroprotective effects. By blocking excessive calcium influx, it effectively mitigates the downstream signaling cascades that lead to excitotoxicity and inflammation, including the activation of NF-κB and the production of TNF-α. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel NMDA receptor modulators. Further research focusing on the specific binding site and the kinetics of interaction will be crucial for a more complete understanding of its therapeutic potential.

References

The Neuroprotective Landscape of Dexanabinol: A Technical Guide to Preclinical Evidence

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the neuroprotective properties of Dexanabinol (also known as HU-211) observed in preclinical models of neurological injury. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth review of quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

This compound, a synthetic cannabinoid analog, has demonstrated significant neuroprotective effects in various preclinical settings, primarily in models of ischemic stroke and traumatic brain injury. Its multifaceted mechanism of action, which includes N-methyl-D-aspartate (NMDA) receptor antagonism, inhibition of tumor necrosis factor-alpha (TNF-α), and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, positions it as a promising candidate for therapeutic development. This guide synthesizes the available preclinical evidence to provide a clear and structured overview of its potential.

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified in several key preclinical studies. The following tables summarize the significant findings in models of focal cerebral ischemia and traumatic brain injury.

Table 1: Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (PMCAO)

| Animal Model | This compound Dose | Administration Time Post-Insult | Outcome Measure | Result | Percentage Improvement vs. Vehicle | Reference |

| Spontaneously Hypertensive Rats | 4.5 mg/kg | 1 hour | Infarct Volume (% of hemisphere) at 24 hours | 11.5 ± 2.02 | 44.7% | [1][2] |

| 3 hours | 12.0 ± 3.2 | 42.3% | [1][2] | |||

| 6 hours | 14.4 ± 2.4 | 30.8% (not statistically significant) | [1][2] | |||

| 4.5 mg/kg | 1 hour | Infarct Volume (% of hemisphere) at 30 days | 8.1 ± 0.6 | 66.9% | [1][2] | |

| 3 hours | 11.1 ± 2.3 | 54.7% | [1][2] | |||

| 6 hours | 13.8 ± 2.5 | 43.6% | [1][2] | |||

| 4.5 mg/kg | 1, 3, and 6 hours | Motor Score (disability scale) at all time points up to 30 days | Significantly improved | Not specified | [1][2] | |

| Hypertensive Rats | 4 mg/kg | 1 hour | Infarct Volume | Significantly decreased | Not specified | [3] |

| TNF-α Levels (ipsilateral hemisphere) | Significantly lowered | Not specified | [3] |

Table 2: Efficacy of this compound in a Rat Model of Closed Head Injury (CHI)

| Animal Model | This compound Dose | Administration Time Post-Insult | Outcome Measure | Result | Percentage Improvement vs. Control | Reference |

| Ether-anesthetized Rats | 25 mg/kg | 1 hour | Beam Walk Performance (8.5 cm beam) | 79% of rats able to perform | 163% increase | [4] |

| Beam Walk Performance (5 cm beam) | 57% of rats able to perform | - (0% in control) | [4] | |||

| Blood-Brain Barrier Breakdown (ng Evans blue/g tissue) | 128 ± 19 | 76.6% reduction | [4] | |||

| Cerebral Edema (% water content) | 80.78 ± 0.36 | 2.7% reduction | [4] |

Key Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key preclinical models are provided below.

Permanent Middle Cerebral Artery Occlusion (PMCAO) Model in Rats

This model induces a focal ischemic stroke.

-

Animal Preparation: Spontaneously hypertensive rats are anesthetized.

-

Surgical Procedure:

-

A subtemporal craniectomy is performed.

-

The middle cerebral artery (MCA) is exposed.

-

The MCA is permanently occluded using micro-bipolar coagulation.

-

-

Drug Administration: this compound or vehicle is administered intravenously at specified time points post-occlusion (e.g., 1, 3, or 6 hours).[1][2]

-

Outcome Assessment:

-

Infarct Volume: At 24 hours or 30 days post-PMCAO, rats are euthanized, and brains are sectioned. Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated as a percentage of the total hemispheric volume.[1][2]

-

Motor Function: A motor disability scale is used to assess neurological deficits at various time points.[1][2]

-

Closed Head Injury (CHI) Model in Rats

This model simulates a traumatic brain injury.

-

Animal Preparation: Rats are anesthetized with ether.

-

Injury Induction: A weight-drop device is used to induce a closed head injury.

-

Drug Administration: this compound (e.g., 25 mg/kg) or vehicle is administered intraperitoneally at specified times post-injury (e.g., immediately, 1, 2, or 3 hours).[4]

-

Outcome Assessment:

-

Motor Function: Beam walk performance is assessed at 24 and 48 hours post-injury. The percentage of rats able to traverse beams of varying widths is recorded.[4]

-

Blood-Brain Barrier (BBB) Integrity: Evans blue dye is injected intravenously. The amount of dye extravasated into the brain tissue is quantified to measure BBB breakdown.[4]

-

Cerebral Edema: Brain water content is determined by measuring the wet and dry weight of brain tissue samples.[4]

-

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in neuronal damage.

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor.[5] This action is crucial in preventing excitotoxicity, a primary mechanism of neuronal death in ischemic and traumatic brain injuries.

Inhibition of TNF-α Production

This compound has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α at a post-transcriptional stage.[3] This anti-inflammatory action helps to reduce the secondary injury cascade following brain trauma.

Inhibition of NF-κB Signaling

This compound inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response and apoptosis.

Conclusion

The preclinical data strongly support the neuroprotective potential of this compound in models of ischemic stroke and traumatic brain injury. Its ability to target multiple injury mechanisms, including excitotoxicity and neuroinflammation, underscores its promise as a therapeutic agent. Further research is warranted to translate these robust preclinical findings into clinical applications for patients with acute neurological injuries.

References

- 1. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A nonpsychotropic cannabinoid, HU-211, has cerebroprotective effects after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid agonist rescues learning and memory after a traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Dexanabinol: A Multi-Modal Approach to Mitigating Glutamate Neurotoxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutamate-mediated excitotoxicity is a primary pathological mechanism underlying neuronal damage in a range of acute and chronic neurological disorders. This whitepaper provides a comprehensive technical overview of Dexanabinol (HU-211), a synthetic, non-psychotropic cannabinoid analogue, and its significant role in mitigating glutamate neurotoxicity. This compound exhibits a unique dual mechanism of action, functioning as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. This guide will delve into the core mechanisms of this compound's neuroprotective effects, present quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for assessing its activity, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Challenge of Glutamate Neurotoxicity

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors, particularly the NMDA receptor, leads to a pathological process known as excitotoxicity. This phenomenon is characterized by a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death. Glutamate excitotoxicity is a key contributor to the pathophysiology of numerous neurological conditions, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases.

This compound (HU-211) has emerged as a promising neuroprotective agent due to its multifaceted approach to counteracting glutamate-induced neuronal damage.[1][2] Unlike traditional cannabinoid receptor agonists, this compound does not exert its effects through CB1 or CB2 receptors, thus avoiding psychotropic side effects.[3] Its neuroprotective properties are primarily attributed to its ability to directly antagonize the NMDA receptor and to suppress the inflammatory response by inhibiting TNF-α synthesis.[3][4]

Core Mechanisms of this compound in Mitigating Glutamate Neurotoxicity

This compound's neuroprotective strategy is twofold, addressing both the direct excitotoxic insult and the subsequent inflammatory cascade.

Non-Competitive NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor.[2] This means it binds to a site within the receptor's ion channel, physically blocking the influx of Ca2+ irrespective of glutamate and glycine binding. This mechanism is crucial in preventing the initial trigger of the excitotoxic cascade.

Inhibition of TNF-α Production

In addition to its direct action on the NMDA receptor, this compound has been shown to be a potent inhibitor of TNF-α production.[4] TNF-α is a pro-inflammatory cytokine that is upregulated following brain injury and contributes to secondary neuronal damage. By suppressing TNF-α, this compound mitigates the neuroinflammatory response that exacerbates glutamate-induced injury.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating this compound's efficacy.

Table 1: NMDA Receptor Antagonism of this compound

| Parameter | Value | Species/System | Reference |

| IC50 ([3H]MK-801 binding) | 11 µM | Rat forebrain membranes | [4] |

Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

| Experimental Model | This compound Concentration | Outcome Measure | Quantitative Result | Reference |

| Camptothecin-induced apoptosis in PC12 cells | 10 µM | Apoptotic Cells | Reduced to 30.1% from 40.0% | [2] |

| Focal Cerebral Ischemia (in vivo) | 1, 3, or 6 h post-PMCAO | Infarct Volume Reduction | 11.5±2.02%, 12±3.2%, 14.4±2.4% vs. 20.8±1.3% (vehicle) at 24h | [5] |

| Focal Cerebral Ischemia (in vivo) | 1, 3, or 6 h post-PMCAO | Infarct Volume Reduction | 8.1±0.6%, 11.1±2.3%, 13.8±2.5% vs. 24.49±1.9% (vehicle) at 30 days | [5] |

Table 3: TNF-α Inhibition by this compound

| Experimental Model | This compound Treatment | Outcome Measure | Quantitative Result | Reference |

| Focal Cerebral Ischemia (in vivo) | 4 mg/kg i.v. 1h after PMCAO | TNF-α levels in ipsilateral hemisphere | Significantly lowered compared to vehicle | [4] |

| Inhibition of NF-κB | Pretreatment with this compound | NF-κB DNA binding | Reduced TNF-α stimulated NF-κB binding | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in glutamate neurotoxicity and this compound's mechanism of action, as well as a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

NMDA Receptor Binding Assay ([³H]MK-801 Binding)

This assay determines the affinity of this compound for the NMDA receptor channel.

-

Materials:

-

Rat forebrain membranes

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Tris-HCl buffer (pH 7.4)

-

Non-specific binding inhibitor (e.g., unlabeled MK-801)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare rat forebrain membranes and resuspend in Tris-HCl buffer.

-

Incubate a defined amount of membrane protein with a fixed concentration of [³H]MK-801 and varying concentrations of this compound.

-

For non-specific binding, incubate the membranes with [³H]MK-801 in the presence of a high concentration of unlabeled MK-801.

-

Incubate the mixture for a specified time at a controlled temperature (e.g., 180 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]MK-801 binding against the concentration of this compound.

-

In Vitro Glutamate Neurotoxicity Assay

This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

-

Materials:

-

Primary cortical neuron cultures

-

Glutamate

-

This compound

-

Cell culture medium

-

Reagents for cell viability assessment (e.g., MTT or LDH assay kits)

-

-

Procedure:

-

Plate primary cortical neurons and culture them to an appropriate stage of maturity.

-

Pre-treat the neurons with varying concentrations of this compound for a specified duration.

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate for a defined period.

-

Remove the glutamate-containing medium and replace it with fresh medium containing this compound.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Assess cell viability using a standard method:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Quantify the percentage of neuroprotection afforded by this compound by comparing the viability of this compound-treated cells to that of untreated and glutamate-only treated cells.

-

TNF-α Inhibition Assay (ELISA)

This assay quantifies the reduction in TNF-α production in response to this compound treatment.

-

Materials:

-

Microglia or macrophage cell line (e.g., BV-2 or RAW 264.7)

-

Lipopolysaccharide (LPS) to stimulate TNF-α production

-

This compound

-

Cell culture medium

-

TNF-α ELISA kit

-

-

Procedure:

-

Culture the cells to a suitable confluency.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with LPS to induce TNF-α production.

-

Collect the cell culture supernatant after a specified incubation period.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody specific for TNF-α.

-

Adding the cell culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that is converted by the enzyme to produce a measurable colorimetric signal.

-

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

-

Determine the percentage of TNF-α inhibition by this compound at different concentrations.

-

Apoptosis Detection (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in neurons.

-

Materials:

-

Cultured neurons or brain tissue sections

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Fixation and permeabilization reagents

-

Fluorescence microscope

-

-

Procedure:

-

Fix the cells or tissue sections with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI) to visualize all cells.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit a fluorescent signal.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent against glutamate-induced neurotoxicity. Its dual mechanism of action, combining non-competitive NMDA receptor antagonism with the suppression of TNF-α production, allows it to address both the primary excitotoxic event and the subsequent damaging inflammatory cascade.[2][4] The quantitative data from preclinical studies demonstrate its efficacy in reducing neuronal death and inflammation. While clinical trials in severe traumatic brain injury have shown this compound to be safe but not efficacious in improving the primary outcome, the insights gained from these studies are valuable for the future design of clinical trials for neuroprotective agents.[1] The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel neuroprotective compounds. Further research focusing on optimizing dosing, timing of administration, and patient selection will be crucial in unlocking the full therapeutic potential of this compound in mitigating the devastating consequences of glutamate neurotoxicity.

References

- 1. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-inflammatory Effects of Dexanabinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexanabinol (HU-211) is a synthetic, non-psychotropic cannabinoid analogue that has garnered significant interest for its neuroprotective and anti-inflammatory properties. Unlike classical cannabinoids, this compound does not exert its effects through the cannabinoid receptors CB1 and CB2.[1][2] Instead, its mechanism of action is primarily attributed to its function as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for its investigation.

Mechanism of Action

This compound's anti-inflammatory effects are multifaceted, stemming from its ability to modulate key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound has been shown to inhibit the NF-κB pathway at multiple points[1]:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action keeps NF-κB in an inactive state.

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus.

-

Reduction of NF-κB Transcriptional Activity: Consequently, this compound reduces the transcriptional activity of NF-κB, leading to decreased mRNA accumulation and protein expression of its target pro-inflammatory genes.[1]

References

- 1. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-κB) : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dexanabinol's Interaction with the Dopaminergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dexanabinol (HU-211), a synthetic, non-psychotropic cannabinoid derivative, has been primarily characterized as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with neuroprotective properties.[1][2][3] Unlike its stereoisomer HU-210, this compound does not function as a cannabinoid receptor agonist.[1] Emerging evidence, however, points towards a significant interaction with the central dopaminergic system, suggesting a broader mechanism of action with potential therapeutic implications for disorders involving dopamine dysregulation, such as Parkinson's disease.[4] This document provides a comprehensive technical overview of the current understanding of this compound's effects on dopamine signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Analysis of this compound's Dopaminergic Activity

Experimental evidence indicates that this compound directly and indirectly modulates the dopamine D1 receptor system. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Interaction of this compound with the Dopamine D1 Receptor System

| Parameter | This compound (HU-211) Concentration | Result | Control/Comparator |

|---|---|---|---|

| D1 Receptor Binding Inhibition | 50 µM | 29.7 ± 1.8% inhibition | N/A |

| 100 µM | 52.7 ± 6.3% inhibition | N/A | |

| cAMP Production | 10 µM | 51.8 ± 29.7% increase over control | SKF-38393 (D1 Agonist): 35.6 ± 21.5% increase |

| Synergistic Effect on cAMP | 10 µM (with D1 Agonist) | 314.7 ± 14.3% increase over control | N/A |

Data sourced from a study examining the interaction of this compound with the dopaminergic system in vitro.[4] Binding inhibition was measured against the D1 antagonist [3H]SCH-23390.[4]

Table 2: In Vivo Effect of this compound on Dopamine Antagonist-Induced Catalepsy

| Dopamine Antagonist Type | This compound (HU-211) Dose | Result |

|---|---|---|

| D1, D2, and Non-selective | 10 mg/kg | Significant (P < 0.001) reduction in catalepsy time |

Data sourced from an in vivo study in mice.[4] Catalepsy is a behavioral state often used to assess the functional blockade of dopamine receptors, particularly D2.

Core Mechanisms of Interaction

This compound's engagement with the dopaminergic system appears to be multifaceted, primarily centered on the enhancement of D1 receptor-level activity.[4]

Direct Modulation of D1 Receptor Signaling

This compound inhibits the binding of the D1 receptor antagonist [3H]SCH-23390, suggesting it may interact with the D1 receptor or an allosteric site.[4] Furthermore, it enhances the production of cyclic AMP (cAMP), the primary second messenger of the D1 receptor signaling cascade.[4] Notably, this increase in cAMP was not blocked by the D1 antagonist SCH-23390, indicating that this compound's mechanism may bypass the orthosteric binding site or act downstream in the signaling pathway.[4] The synergistic amplification of cAMP levels when this compound is co-administered with a D1 receptor agonist further supports a complex, positive modulatory role.[4]

Functional Antagonism of D2 Receptor-Mediated Effects

In vivo, this compound significantly reduces the catalepsy induced by D1, D2, and non-selective dopamine receptor antagonists.[4] Since catalepsy is strongly associated with the blockade of D2 receptors, this finding suggests that this compound's enhancement of D1 signaling may functionally counteract the motor deficits produced by D2 receptor antagonism.

Primary Mechanism: NMDA Receptor Antagonism

It is crucial to contextualize these dopaminergic interactions within this compound's primary role as a noncompetitive NMDA receptor antagonist.[1][2][5] The glutamatergic and dopaminergic systems are intricately linked, and modulation of NMDA receptors can profoundly impact dopamine neuron activity and release.[6] this compound's neuroprotective effects are largely attributed to this NMDA antagonism, which mitigates excitotoxicity.[2][7]

Caption: Logical relationship between this compound's mechanisms and effects.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical dopamine receptor signaling pathways and the proposed points of interaction for this compound.

Dopamine D1 Receptor Signaling Pathway

The D1 receptor is a Gs-protein coupled receptor (GPCR) that activates adenylyl cyclase, leading to an increase in intracellular cAMP.

Caption: this compound's interaction with the D1 receptor signaling cascade.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a Gi-protein coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This compound's ability to reduce D2 antagonist-induced catalepsy suggests a functional opposition to this pathway's downstream effects.

Caption: Canonical Dopamine D2 receptor inhibitory signaling pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate this compound's interaction with the dopaminergic system.

Radioligand Binding Assay (D1 Receptor)

This protocol is designed to measure the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the percentage inhibition of [3H]SCH-23390 binding to dopamine D1 receptors by this compound.

Materials:

-

Receptor Source: Rat striatal membrane homogenates.

-

Radioligand: [3H]R(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride ([3H]SCH-23390).

-

Test Compound: this compound (HU-211) at various concentrations (e.g., 50 µM, 100 µM).

-

Non-specific Binding Control: High concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH-23390).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and cocktail.

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the pellet in the assay buffer to a specific protein concentration.[8][9]

-

Assay Setup: In 96-well plates, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Control.

-

Test Compound: Membranes + Radioligand + this compound.

-

-

Incubation: Add membrane homogenate, test compound/control, and finally the radioligand to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

% Inhibition = (1 - [Specific Binding with this compound / Specific Binding without this compound]) * 100.

-

Caption: Experimental workflow for a radioligand binding assay.

Cyclic AMP (cAMP) Conversion Assay

This protocol measures the functional consequence of D1 receptor modulation by quantifying the production of its second messenger, cAMP.

Objective: To measure the effect of this compound on the conversion of [3H]adenine to [3H]cAMP in cultured neurons.

Materials:

-

Cell Culture: Primary neuronal cultures from cerebral cortex.

-

Pre-labeling Agent: [3H]adenine.

-

Test Compounds: this compound, D1 agonist (e.g., SKF-38393), D1 antagonist (e.g., SCH-23390).

-

Lysis Buffer: Containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Separation Columns: Dowex and alumina columns to separate [3H]cAMP from other tritiated compounds.

-

Scintillation Counter.

Methodology:

-

Cell Culture & Labeling: Plate cortical neurons and allow them to adhere. Pre-incubate the cells with [3H]adenine, which is incorporated into the intracellular ATP pool.

-

Stimulation: Wash the cells to remove excess [3H]adenine. Add the test compounds (this compound, agonist, antagonist, or combinations) in a buffer containing a phosphodiesterase inhibitor and incubate for a defined period (e.g., 15 minutes).

-

Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., trichloroacetic acid).

-

cAMP Separation: Sequentially pass the cell lysates through Dowex and alumina chromatography columns. This two-step process isolates the [3H]cAMP from the precursor [3H]ATP and other metabolites.

-

Quantification: Elute the [3H]cAMP from the alumina column and measure its radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the cAMP accumulation as a percentage of the total tritium incorporated. Compare the cAMP levels in treated cells to control (vehicle-treated) cells.

In Vivo Microdialysis

This protocol describes a general procedure for measuring extracellular dopamine levels in specific brain regions of freely moving animals. While specific studies applying this to this compound are not detailed in the cited literature, this methodology is the standard for assessing a compound's effect on neurotransmitter release.[10][11][12]

Objective: To measure real-time changes in extracellular dopamine concentrations in the striatum following systemic administration of a test compound.

Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic Apparatus.

-

Microdialysis Probe and Guide Cannula.

-

Microinfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF).

-

Fraction Collector.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12][13]

Methodology:

-

Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.[12]

-

Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[12]

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.[12]

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the time-course of the drug's effect on dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express the post-treatment dopamine levels as a percentage change from the average baseline concentration.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[12]

Conclusion and Future Directions

The available evidence strongly indicates that this compound, in addition to its well-established role as an NMDA receptor antagonist, interacts with the dopaminergic system by enhancing signaling at the D1 receptor level.[4] This interaction is characterized by a synergistic increase in cAMP production with D1 agonists and a functional antagonism of D2-mediated catalepsy.[4] These findings open new avenues for exploring this compound's therapeutic potential, particularly in neurodegenerative diseases like Parkinson's, where both dopaminergic and glutamatergic pathways are implicated.[4][7]

Future research should focus on:

-

Determining Binding Affinity: Conducting saturation and competition binding assays to calculate the precise binding affinity (Ki or Kd) of this compound for dopamine receptors.

-

Elucidating the Molecular Mechanism: Investigating whether this compound acts as an allosteric modulator of the D1 receptor or if its effects on cAMP are mediated through an alternative, Gs-protein coupled pathway.

-

In Vivo Dopamine Release: Utilizing in vivo microdialysis to directly measure the effect of this compound administration on extracellular dopamine levels in key brain regions like the striatum and prefrontal cortex.

-

Behavioral Studies: Expanding behavioral assessments beyond catalepsy to explore the effects of this compound on other dopamine-mediated behaviors, such as locomotion, reward, and cognition.

A deeper understanding of this novel dopaminergic activity will be critical for the continued development and potential clinical application of this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Interaction of this compound (HU-211), a novel NMDA receptor antagonist, with the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term effect of HU-211, a novel non-competitive NMDA antagonist, on motor and memory functions after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of cannabinoids in CNS disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. brieflands.com [brieflands.com]

- 10. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the NMDA Receptor: An In-depth Technical Guide to the Cellular and Molecular Targets of Dexanabinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexanabinol (HU-211), a synthetic cannabinoid analog, has been a subject of considerable interest for its neuroprotective properties. While its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor is well-documented, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the cellular and molecular targets of this compound beyond the NMDA receptor, providing a comprehensive overview of its interactions with key signaling pathways implicated in inflammation, oxidative stress, and neurotransmission. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Inhibition of the NF-κB Signaling Pathway

A primary non-NMDA receptor-mediated mechanism of action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor involved in the inflammatory response, and its dysregulation is implicated in numerous pathological conditions.

Mechanism of Inhibition

This compound interferes with the canonical NF-κB activation cascade. Specifically, it has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2][3] Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby attenuating the inflammatory response.[1][2][3]

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data

While the inhibitory effect of this compound on the NF-κB pathway is well-established qualitatively, specific IC50 values for the inhibition of IKK or overall NF-κB activity are not consistently reported in the available literature.

| Target | Parameter | Value | Cell/System | Reference |

| NF-κB Activation | Inhibition | Not Reported | Various | [1][2][3] |

| IκBα Phosphorylation | Inhibition | Not Reported | Various | [1][2][3] |

Experimental Protocols

1.4.1. Western Blot for IκBα Phosphorylation

This protocol describes a general method for assessing the phosphorylation status of IκBα in response to a stimulus and the effect of this compound.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., microglial cells, macrophages) to 80-90% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with a pro-inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). To assess total IκBα levels, the membrane can be stripped and re-probed with an antibody against total IκBα.

Caption: General workflow for Western Blot analysis.

Reduction of Pro-inflammatory Cytokine Production

As a direct consequence of its inhibitory action on the NF-κB pathway, this compound has been shown to reduce the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][4]

Mechanism of TNF-α Reduction

The promoter region of the TNF-α gene contains binding sites for NF-κB. By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of the TNF-α gene, leading to decreased synthesis and secretion of this potent pro-inflammatory cytokine.

Quantitative Data

| Cytokine | Parameter | Value | Cell/System | Reference |

| TNF-α | Inhibition | Dose-dependent reduction observed | Microglial cells, Macrophages | [1][4][5] |

Experimental Protocol: TNF-α ELISA

This protocol outlines a general method for quantifying the amount of TNF-α secreted by cells in response to a stimulus and the effect of this compound.

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

-

Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution. Allow the color to develop.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of TNF-α in the samples.

Caption: General workflow for a sandwich ELISA.

Interaction with the Dopaminergic System

Emerging evidence suggests that this compound may also modulate the dopaminergic system, specifically by enhancing activity at the dopamine D1 receptor level. This interaction is independent of its NMDA receptor antagonism.

Mechanism of Action

The precise molecular mechanism of this compound's interaction with the dopamine D1 receptor is not fully elucidated. It is hypothesized to act as a positive allosteric modulator or to indirectly influence downstream signaling pathways.

Quantitative Data

Quantitative data on the binding affinity or functional potentiation of this compound at the dopamine D1 receptor is limited.

| Target | Parameter | Value | Cell/System | Reference |

| Dopamine D1 Receptor | Functional Enhancement (cAMP production) | Not Quantified | Not Specified |

Experimental Protocol: cAMP Assay

This protocol provides a general framework for assessing the effect of this compound on dopamine D1 receptor-mediated cAMP production.

-

Cell Culture: Use a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

-

cAMP Assay:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a dopamine D1 receptor agonist (e.g., dopamine or a selective agonist) at various concentrations to generate a dose-response curve.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves in the presence and absence of this compound. Analyze the curves to determine any changes in the agonist's potency (EC50) or efficacy (Emax).

Caption: General workflow for a cAMP functional assay.

Antioxidant Activity

This compound exhibits antioxidant properties, acting as a scavenger of free radicals.[6] This activity is independent of its receptor-mediated effects and contributes to its neuroprotective profile.

Mechanism of Action

The phenolic hydroxyl group in the structure of this compound is believed to be responsible for its radical-scavenging activity. It can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Quantitative Data

Quantitative measures of this compound's antioxidant capacity, such as IC50 values from DPPH assays or ORAC values, are not consistently reported in the literature.

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | Not Reported | |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | Not Reported |

Experimental Protocols

4.3.1. DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add a solution of this compound at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

4.3.2. Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Reagents: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a vitamin E analog used as a standard).

-

Assay Procedure:

-

In a 96-well plate, combine fluorescein and this compound at various concentrations.

-

Initiate the reaction by adding AAPH.

-

Monitor the decay of fluorescein's fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.

Conclusion

This compound's pharmacological profile extends beyond its well-established role as an NMDA receptor antagonist. Its ability to inhibit the NF-κB signaling pathway and consequently reduce the production of pro-inflammatory cytokines like TNF-α highlights its potential as an anti-inflammatory agent. Furthermore, its interactions with the dopaminergic system and its intrinsic antioxidant properties contribute to its multifaceted neuroprotective effects. While the qualitative aspects of these non-NMDA-mediated actions are becoming clearer, further research is warranted to establish robust quantitative data, such as IC50 values for its various targets. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the diverse molecular interactions of this compound, ultimately aiding in the exploration of its full therapeutic potential.

References

- 1. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (HU-211) in the treatment of severe closed head injury: a randomized, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. research.uni-luebeck.de [research.uni-luebeck.de]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

A Deep Dive into the Pharmacological Profile of Dexanabinol Versus Other Cannabinoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological profile of Dexanabinol, a synthetic cannabinoid, in comparison to other well-known cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and the potent synthetic agonist HU-210. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, receptor binding affinities, and downstream signaling pathways.

Executive Summary

This compound (HU-211) presents a unique pharmacological profile that starkly contrasts with traditional cannabinoids. Unlike THC and HU-210, which are agonists at cannabinoid receptors CB1 and CB2, and CBD, which exhibits a complex polypharmacology, this compound does not bind to these receptors.[1][2] Instead, its primary mechanisms of action are centered on the N-methyl-D-aspartate (NMDA) receptor and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This fundamental difference in molecular targets results in a distinct physiological and therapeutic profile, devoid of the psychotropic effects associated with CB1 receptor activation. This guide will systematically dissect these differences through quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Comparative Receptor Binding Affinities